N-(2-chlorophenyl)-3-fluorobenzamide
Description
N-(2-Chlorophenyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a fluorine atom at the 3-position of the benzamide ring.
Properties
CAS No. |
1629-12-5 |
|---|---|
Molecular Formula |
C13H9ClFNO |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H9ClFNO/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,(H,16,17) |
InChI Key |
MNXZEIANHIYULX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl |
Other CAS No. |
1629-12-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(2-Chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-fluorobenzamide (ID: G418-0503)
- Structure : Incorporates a 1,3,4-oxadiazole ring fused to the 2-chlorophenyl group.
- Molecular Weight : 407.83 g/mol.
- Applications : Such heterocyclic modifications are common in agrochemicals and pharmaceuticals to improve metabolic stability .
3-Chloro-N-phenylbenzamide
- Structure : Lacks fluorine but has a chloro substituent at the benzamide’s 3-position.
- Crystallography: Monoclinic crystal system (P21/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å.
- Substituent position (3-chloro vs. 3-fluoro) also impacts steric and electronic interactions in supramolecular packing .
N-(3-Ethynylphenyl)-3-fluorobenzamide Polymorphs
- Polymorphism : Exists in three stable forms (I, II, III) with distinct mechanical properties.
- Form II : Lowest hardness (0.12 GPa) and elastic modulus (2.1 GPa).
- Forms I and III : Higher mechanical strength (hardness ~0.25 GPa).
- Key Differences : The ethynyl group introduces rigidity, influencing crystal packing and mechanical behavior. This contrasts with the 2-chlorophenyl group’s bulkier profile, which may hinder dense packing .
3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide
- Structure : Contains dual fluorine atoms and a pyridyl substituent.
- Key Differences : The pyridyl group enhances hydrogen-bonding capacity and π-π interactions, likely improving solubility in polar solvents compared to halogenated aryl groups. This structural motif is leveraged in medicinal chemistry to optimize pharmacokinetics .
N-(5-Chloro-2-hydroxyphenyl)-3-fluorobenzamide
- Structure : Features a hydroxyl group at the 2-position of the chlorophenyl ring.
- Molecular Weight : 265.67 g/mol.
Agrochemical Derivatives
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide where trifluoromethyl and alkoxy groups enhance lipophilicity and bioactivity. The absence of fluorine in N-(2-chlorophenyl)-3-fluorobenzamide may reduce its pesticidal efficacy but improve environmental degradability .
Triazole Thione Derivatives
- Example : N-(1-((4-substituted piperazin-1-yl)methyl)-3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-3-fluorobenzamide.
- Key Feature : Incorporation of a triazole thione ring and piperazine enhances antifungal and antibacterial activities. The fluorine atom likely stabilizes the molecule against oxidative degradation .
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